



Sample preparation for studying CD235a in peripheral blood

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CD235	
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An in-depth guide to the preparation of peripheral blood samples for the investigation of the erythroid-specific marker, **CD235**a (Glycophorin A). This document is intended for researchers, scientists, and professionals in drug development, providing comprehensive application notes and detailed experimental protocols.

Application Notes Introduction to CD235a (Glycophorin A)

CD235a, also known as Glycophorin A (GPA), is a major sialoglycoprotein and a hallmark of the human erythrocyte membrane.[1][2] It is abundantly expressed on mature red blood cells (RBCs) and their erythroid precursors.[3][4][5][6][7] The protein plays a crucial role in preventing red blood cell aggregation in circulation due to its high sialic acid content, which imparts a significant negative charge to the cell surface.[8] **CD235**a is encoded by the GYPA gene and is the carrier of the M and N blood group antigens.[1][2][3]

Functionally, **CD235**a is not only a structural protein but also acts as a receptor for various pathogens, including influenza virus, Hepatitis A virus, and the malaria parasite Plasmodium falciparum.[1][2][7] Due to its specific expression on the erythroid lineage, **CD235**a is an indispensable marker for identifying and enumerating erythrocytes and their progenitors in both research and clinical settings.[5][8] Its analysis is pivotal in studies of erythropoiesis, hematological disorders, and transfusion medicine.[8]

Core Applications



- Erythroid Lineage Identification: Selective identification and quantification of erythroid cells in heterogeneous populations like peripheral blood and bone marrow.[5]
- Monitoring Erythropoiesis: Tracking the maturation of erythroid precursors, often in conjunction with other markers like CD71 (transferrin receptor).[4][9] As erythroid cells mature, the expression of CD71 decreases, while CD235a expression remains high.[4][10]
- Clinical Diagnostics: Aiding in the diagnosis and classification of hematological malignancies, such as erythroleukemia.
- Transfusion Medicine: Characterization of red blood cell populations.

Experimental Protocols

Protocol 1: Isolation of Red Blood Cells from Peripheral Blood

This protocol describes the preparation of an enriched red blood cell suspension from whole peripheral blood, suitable for downstream applications like flow cytometry and western blotting.

Materials:

- Whole blood collected in EDTA or heparin tubes
- Phosphate-Buffered Saline (PBS), pH 7.4
- Dextran solution (optional, for enhanced RBC separation)
- Centrifuge
- Sterile pipettes and tubes

Procedure:

- Sample Collection: Collect peripheral blood in an appropriate anticoagulant tube (e.g., EDTA). For optimal results, process the sample within 24 hours of collection.[11]
- (Optional) Dextran Sedimentation for Leukocyte Depletion:

Methodological & Application

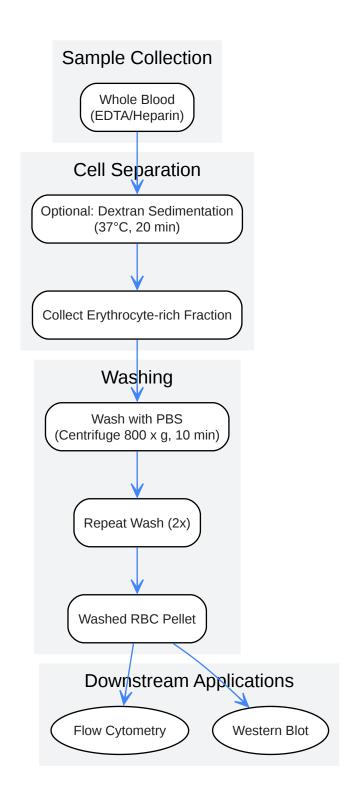




- Mix 2.5 ml of whole blood with 0.75 ml of Dextran solution.[5]
- Incubate the mixture at a 45° angle for 20 minutes at 37°C.[5] This allows leukocytes to settle.
- Carefully transfer the upper erythrocyte-rich layer to a new tube.[5]
- Washing the Red Blood Cells:
 - Add PBS to the red blood cell fraction and centrifuge at 2000 rpm (approximately 800 x g)
 for 10 minutes.[5]
 - Aspirate and discard the supernatant.
 - Repeat the wash step at least two more times to remove plasma proteins and platelets.[5]
- Final Preparation: After the final wash, resuspend the RBC pellet in a suitable buffer for your downstream application (e.g., PBS for flow cytometry staining or lysis buffer for western blotting).

Experimental Workflow for RBC Isolation





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Caption: Workflow for isolating red blood cells from peripheral blood.

Protocol 2: Flow Cytometry Analysis of CD235a



This protocol outlines the steps for staining peripheral blood cells with a fluorochrome-conjugated anti-CD235a antibody for flow cytometric analysis.

Materials:

- Isolated RBCs or whole blood
- Fluorochrome-conjugated anti-human CD235a antibody
- Isotype control antibody corresponding to the anti-CD235a antibody
- Staining buffer (PBS with 1-2% BSA)
- (For whole blood) Red blood cell lysis buffer (e.g., ACK lysis buffer)
- Flow cytometer

Procedure:

- Cell Preparation:
 - If using isolated RBCs, resuspend the cells in staining buffer at a concentration of 1-5 x 10⁶ cells/ml.
 - If using whole blood, take 100 μL of the sample.[12][13]
- Antibody Staining (Stain-Lyse-Wash Method for Whole Blood):
 - Add the predetermined optimal amount of anti-CD235a antibody to 100 μL of whole blood.
 [12] For a negative control, use an equivalent concentration of the isotype control antibody in a separate tube.
 - Mix gently and incubate for 15-30 minutes at room temperature in the dark.[11][12]
- Red Blood Cell Lysis (for whole blood):
 - Add 2 mL of 1X RBC lysis buffer to each tube.[13]
 - Incubate for 5-10 minutes at room temperature.[13]



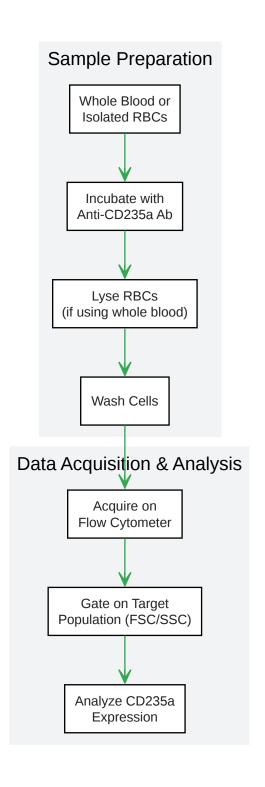




- Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.[12][13]
- · Washing:
 - Resuspend the cell pellet in 2 mL of staining buffer.
 - Centrifuge at 300-500 x g for 5 minutes and discard the supernatant. Repeat this wash step once.
- Sample Acquisition:
 - Resuspend the final cell pellet in 300-500 μL of staining buffer.
 - Acquire the samples on a flow cytometer. Gate on the cell population of interest based on forward and side scatter properties.

Logical Diagram for Flow Cytometry





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Caption: General workflow for CD235a analysis by flow cytometry.

Protocol 3: Western Blotting for CD235a



This protocol provides a method for detecting **CD235**a protein in cell lysates derived from peripheral blood cells.

Materials:

- Washed RBC pellet
- Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
- Protein quantification assay (e.g., BCA assay)
- Laemmli sample buffer
- SDS-PAGE equipment
- PVDF or nitrocellulose membrane
- · Transfer buffer and system
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: anti-human CD235a
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:

- Sample Lysis:
 - Resuspend the washed RBC pellet in ice-cold lysis buffer.[14][15] A common ratio is 1 mL of buffer per 10⁷ cells.
 - Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[14]
 - Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
 - Transfer the supernatant (protein lysate) to a new pre-chilled tube.



· Protein Quantification:

- Determine the protein concentration of the lysate using a BCA assay or a similar method.
- SDS-PAGE and Transfer:
 - \circ Mix a standardized amount of protein (e.g., 20-30 μ g) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
 - Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[16]
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
 [17]

Immunodetection:

- Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
- Incubate the membrane with the primary anti-CD235a antibody (diluted in blocking buffer)
 overnight at 4°C with gentle agitation.[14][17]
- Wash the membrane three times for 5-10 minutes each with TBST.[17]
- Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14][17]
- Wash the membrane again three times for 5-10 minutes each with TBST.[17]
- Signal Detection:
 - Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[17]
 - Capture the signal using a CCD imager or X-ray film.[16]

Data Presentation



Quantitative Data Summary

The following tables summarize expected and example quantitative data for **CD235**a expression analysis.

Table 1: Expected CD235a Expression in Peripheral Blood Cells

Cell Type	CD235a Expression Level	Common Detection Method
Mature Erythrocytes (RBCs)	High/Positive	Flow Cytometry, Western Blot
Erythroid Progenitors	Positive (co-expressed with CD71)	Flow Cytometry
Leukocytes (e.g., Monocytes, Granulocytes)	Negative	Flow Cytometry
Platelets	Negative	Flow Cytometry

This table is based on the established lineage specificity of CD235a.[5]

Table 2: Example Flow Cytometry Data from a Study on COVID-19 Patients

Group	Parameter	Mean ± SD	p-value
COVID-19 Patients	% of CD71+/CD235a+ cells	Significantly higher than control	p ≤ 0.0001
Healthy Controls	% of CD71+/CD235a+ cells	Negligible expression	N/A
COVID-19 Patients	% of CD235a+ cells	Higher than control	p ≤ 0.0001

This data is adapted from a study indicating an expansion of erythroid progenitors in the peripheral blood of COVID-19 patients.[11]



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 To cite this document: BenchChem. [Sample preparation for studying CD235a in peripheral blood]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12299716#sample-preparation-for-studying-cd235a-in-peripheral-blood]

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